2-[1-(Cyclopropylamino)ethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Cyclopropylamino)ethyl]phenol is an organic compound with the molecular formula C11H15NO It is a phenolic derivative with a cyclopropylamino group attached to the ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Cyclopropylamino)ethyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method requires the presence of a strong base and an appropriate nucleophile to facilitate the substitution reaction . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is mild, green, and highly efficient, providing excellent yields without the need for chromatographic purification.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The scalability of the ipso-hydroxylation method makes it particularly suitable for industrial applications, allowing for the production of significant quantities of the compound under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Cyclopropylamino)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, mCPBA, and oxone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide are used to facilitate nucleophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[1-(Cyclopropylamino)ethyl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[1-(Cyclopropylamino)ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopropylamino group can modulate the compound’s reactivity and binding affinity . These interactions can lead to various biological effects, such as antimicrobial activity and enzyme inhibition.
Comparison with Similar Compounds
2-[1-(Cyclopropylamino)ethyl]phenol can be compared with other phenolic derivatives and cyclopropyl-containing compounds:
Cyclopropylamine: This compound shares the cyclopropylamino group but lacks the phenolic structure, resulting in different reactivity and applications.
Other substituted phenols: Compounds such as 4-hydroxyphenylacetic acid and 2,4-dihydroxybenzoic acid have different substituents on the phenolic ring, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-[1-(cyclopropylamino)ethyl]phenol |
InChI |
InChI=1S/C11H15NO/c1-8(12-9-6-7-9)10-4-2-3-5-11(10)13/h2-5,8-9,12-13H,6-7H2,1H3 |
InChI Key |
DAUYUILYYIJFJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1O)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.